4-Fluorobenzylamine-13C6

Beschreibung

BenchChem offers high-quality 4-Fluorobenzylamine-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzylamine-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

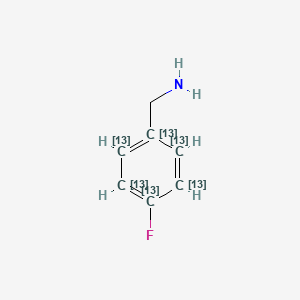

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFVWLUQBAIPMJ-ZFJHNFROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.100 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluorobenzylamine-13C6 chemical properties

4-Fluorobenzylamine-13C6: A Comprehensive Technical Guide on Isotopic Properties, Reactivity, and Applications

As a Senior Application Scientist specializing in isotopic labeling and mass spectrometry, I have structured this technical whitepaper to provide an authoritative deep-dive into 4-Fluorobenzylamine-13C6 . This stable isotope-labeled compound is a critical reagent in quantitative bioanalysis, metabolomics, and preclinical drug development. By substituting six standard carbon-12 atoms with carbon-13 in the aromatic ring, we achieve a precise +6 Da mass shift. This guide bridges fundamental physicochemical properties with field-proven methodologies, ensuring your analytical workflows are both robust and self-validating.

Structural & Physicochemical Profiling

The substitution of 12C with 13C in the benzyl ring alters the molecular weight and isotopic signature without affecting the electron distribution, steric hindrance, or pKa of the primary amine. This ensures identical chromatographic retention times during Liquid Chromatography (LC), which is critical for mitigating matrix effects in LC-MS/MS workflows[1].

Table 1: Comparative Physicochemical Properties

| Property | 4-Fluorobenzylamine (Unlabeled) | 4-Fluorobenzylamine-13C6 |

| CAS Number | 140-75-0[2] | 1189661-31-1[1] |

| Molecular Formula | C7H8FN | 13C6CH8FN[3] |

| Molecular Weight | 125.14 g/mol [4] | 131.10 g/mol [3] |

| Boiling Point | 183 °C[5] | ~183 °C (Isotopic effect negligible) |

| Density (at 25 °C) | 1.095 g/mL[2] | ~1.14 g/mL (Mass adjusted) |

| pKa (Amine) | 9.01 - 9.31[5] | ~9.01 - 9.31 |

| Appearance | Colorless to light yellow liquid[6] | Colorless to light yellow liquid |

Mechanistic Reactivity & Derivatization

The chemical reactivity of 4-fluorobenzylamine-13C6 is governed by two key structural features:

-

The Primary Amine (-NH2): Acting as a strong nucleophile, the amine has a pKa of ~9.3[5]. While protonated at physiological pH, it becomes highly reactive towards electrophiles (e.g., acyl chlorides, NHS esters, and aldehydes) under mildly basic conditions (pH 8.5–10.0).

-

The Para-Fluoro Phenyl Ring: The fluorine atom exerts an electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+R). This stabilizes the benzyl radical and prevents rapid oxidative degradation, making it an excellent pharmacophore and a highly stable analytical tracer[2].

Causality in Mass Spectrometry: Low-molecular-weight aliphatic and benzyl amines often suffer from poor retention on reversed-phase LC columns and sub-optimal ionization efficiency. By derivatizing the primary amine, we increase the molecule's hydrophobicity. The 13C6 label ensures that the derivatized internal standard yields a distinct precursor ion (+6 m/z) and specific product ions during Collision-Induced Dissociation (CID), completely preventing isotopic cross-talk with the endogenous analyte[3].

Application Workflows

-

Quantitative Proteomics & Metabolomics: Utilized as a heavy isotope internal standard for the absolute quantification of amine-containing metabolites and neurotransmitters.

-

PET Tracer Precursor Studies: While 18F is used for Positron Emission Tomography (PET) imaging, the 13C6 variant is utilized in preclinical NMR and MS studies to trace the metabolic fate of 4-fluorobenzylamine-derived drugs without the need for radioactivity[2].

-

Potassium Channel Blockade: The unlabeled variant acts as a potassium channel blocker; the 13C6 version allows for precise pharmacokinetic (PK) mapping of this binding event in target tissues[7].

Experimental Protocols: LC-MS/MS Sample Preparation

Every analytical protocol must be a self-validating system. In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy. By utilizing 4-Fluorobenzylamine-13C6 as an internal standard (IS), any variance in extraction recovery or ionization efficiency is proportionally mirrored in the IS signal, rendering the final Light/Heavy area ratio absolute and trustworthy.

Step-by-Step Methodology: Plasma Extraction & Derivatization

-

Standard Spiking: Aliquot 100 µL of the biological plasma sample into a microcentrifuge tube. Immediately add 10 µL of 4-fluorobenzylamine-13C6 working solution (1 µg/mL in methanol)[3].

-

Causality: Spiking before any extraction steps ensures that analyte loss during sample prep is proportionally mirrored by the IS, maintaining a constant quantitative ratio.

-

-

Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile (ACN) containing 1% formic acid. Vortex vigorously for 30 seconds to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Derivatization: Transfer 200 µL of the cleared supernatant to a clean autosampler vial. Add 50 µL of Dansyl chloride solution (2 mg/mL in acetone) and 50 µL of sodium carbonate buffer (100 mM, pH 9.5).

-

Causality: Dansyl chloride reacts selectively with the primary amine. This adds a hydrophobic moiety that significantly enhances reversed-phase LC retention and Electrospray Ionization (ESI+) efficiency.

-

-

Incubation & Quenching: Incubate the mixture at 60 °C for 15 minutes. Quench the unreacted Dansyl chloride by adding 10 µL of 100 mM methylamine to prevent column degradation.

-

LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the unlabeled drug and the 13C6 internal standard.

Mandatory Visualization: Analytical Workflow

Workflow for LC-MS/MS quantification using 4-Fluorobenzylamine-13C6 as an internal standard.

Safety & Handling

Like its unlabeled counterpart, 4-fluorobenzylamine-13C6 is a corrosive liquid. It causes severe skin burns and eye damage (GHS Hazard H314)[4]. All handling must be performed in a Class II biological safety cabinet or chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and a face shield). Store under an inert gas (argon or nitrogen) at 2-8 °C to prevent atmospheric carbon dioxide absorption, which can lead to the formation of carbamate salts over time[7].

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-フルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluorobenzylamine(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Fluorobenzylamine manufacturers and suppliers in india [chemicalbook.com]

Comprehensive Safety & Technical Data Sheet: 4-Fluorobenzylamine-13C6 in Advanced Drug Development

Executive Summary & Core Rationale

In the landscape of modern drug development and pharmacokinetic (PK) profiling, the precision of quantitative bioanalysis is paramount. 4-Fluorobenzylamine-13C6 serves as a highly specialized, isotopically labeled building block designed for the synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS). By incorporating six Carbon-13 atoms uniformly across the aromatic ring, this compound provides a critical +6 Da mass shift without altering the physicochemical behavior of the parent molecule.

This whitepaper synthesizes standard Safety Data Sheet (SDS) hazard profiles with advanced application methodologies, providing researchers with a holistic guide to safely handling and experimentally leveraging 4-Fluorobenzylamine-13C6 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Physicochemical & Isotopic Profile

The physical properties of 4-Fluorobenzylamine-13C6 dictate both its laboratory handling requirements and its behavior in synthetic workflows. The uniform 13C labeling ensures that the isotopic signature remains chemically inert, unlike deuterium labels which are susceptible to exchange in protic environments.

Table 1: Quantitative Physicochemical & Isotopic Properties

| Property | Value | Causality / Significance |

| Molecular Formula | 13C6CH8FN | Uniform 13C labeling on the benzene ring provides a stable +6 Da mass shift. |

| Molecular Weight | 131.11 g/mol | Ensures distinct m/z separation from the unlabeled API (125.15 g/mol )[1]. |

| Appearance | Colorless to light yellow liquid | Typical for free-base benzylamines; prone to oxidation if exposed to ambient air. |

| Boiling Point | 183 °C | [2]. |

| Density | 1.095 g/cm³ at 25 °C | [3]. |

| Flash Point | 66 °C (Closed Cup) | [2]. |

Toxicological & Hazard Profile

Understanding the mechanistic causality behind a chemical's hazard classification is essential for designing robust safety protocols. 4-Fluorobenzylamine-13C6 is a highly reactive primary amine with severe tissue-destroying capabilities.

Table 2: Toxicological Hazard Data

| Hazard Class | GHS Category | Mechanism / Causality |

| Skin Corrosion | Category 1C | [4]. |

| Eye Damage | Category 1 | [1]. |

| Flammability | Combustible | [3]. |

Mechanism of Tissue Necrosis

The lone pair of electrons on the nitrogen atom acts as a strong Lewis base. Upon contact with biological tissues, it rapidly deprotonates water to form hydroxide ions, which subsequently attack the ester bonds of cellular membrane lipids. The para-fluorine atom exerts an electron-withdrawing inductive effect (-I) coupled with a resonance-donating effect (+R), resulting in a lipophilic, highly corrosive molecule that easily penetrates the stratum corneum[4].

Fig 1: Biochemical mechanism of tissue necrosis via amine-induced lipid saponification.

Handling, Storage, and Emergency Protocols

To mitigate the severe corrosive hazards, the following self-validating protocols must be strictly adhered to.

Protocol 1: Safe Handling and Spill Response

-

Preparation: Don appropriate PPE, including a chemical-resistant lab coat, double-layered nitrile gloves, and a full face shield[4].

-

Environmental Control: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of corrosive vapors[4].

-

Spill Containment: In the event of a spill, immediately extinguish all ignition sources, as [2].

-

Neutralization (Self-Validating Step): Cover the spill with an inert absorbent material (e.g., dry sand). Validation: The absence of exothermic smoking or ignition confirms the absorbent is truly inert. Do not use combustible absorbents like sawdust[1].

-

Disposal: Sweep the neutralized matrix into a sealed, properly labeled hazardous waste container for professional incineration[4].

Applications in Drug Development & Analytical Workflows

In quantitative LC-MS/MS, matrix effects (ion suppression or enhancement) can severely skew PK data. SIL-IS are utilized to normalize these effects.

The Causality of Choosing 13C6 over Deuterium (2H): While deuterium is a common isotopic label, it frequently suffers from hydrogen-deuterium exchange (HDX) in protic biological matrices and exhibits a chromatographic isotope effect, causing it to elute slightly earlier than the unlabeled analyte in reverse-phase LC[5]. Conversely,[5]. This guarantees that the SIL-IS and the target analyte enter the MS electrospray ionization (ESI) source simultaneously, experiencing identical matrix effects. The +6 Da shift provided by 4-Fluorobenzylamine-13C6 completely bypasses the natural isotopic envelope, preventing signal cross-talk[6].

Experimental Workflow: Synthesis & LC-MS/MS Integration

Protocol 2: Synthesis of 13C6-Labeled Internal Standard (Amide Coupling)

Causality: Using EDCI and HOBt ensures the activation of the carboxylic acid without generating highly reactive, moisture-sensitive acyl chlorides. This allows for a controlled nucleophilic attack, preserving the expensive 13C6-labeled amine[7].

-

Activation: Dissolve the target API carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere at room temperature[7].

-

Coupling Agents: , stirring for 15 minutes to form the active ester[7].

-

Amine Addition: Slowly add 4-Fluorobenzylamine-13C6 (1.1 eq). The slight stoichiometric excess ensures complete consumption of the activated API.

-

Reaction Validation (Self-Validating Step): Stir overnight. Validate reaction completion by spotting the mixture on a silica TLC plate. The complete disappearance of the primary amine spot (visualized via ninhydrin stain) confirms successful amide bond formation.

-

Workup: Wash the organic phase twice with saturated aqueous NaHCO3 to remove unreacted acid and HOBt, followed by brine[7]. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol 3: LC-MS/MS Sample Preparation & Quantification

-

Spiking: Aliquot 100 µL of the biological matrix (e.g., human plasma).[6].

-

Protein Precipitation: and release bound analytes[8].

-

Extraction Validation (Self-Validating Step): Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C. The formation of a distinct, hard protein pellet at the bottom of the microcentrifuge tube visually validates successful precipitation.

-

Analysis: Transfer the supernatant to an autosampler vial. Analyze via RP-UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific +6 Da mass shift[5].

Fig 2: Workflow for synthesizing and utilizing 13C6-labeled internal standards in LC-MS/MS.

References

-

[2] ChemicalBook. "4-Fluorobenzylamine - Safety Data Sheet". ChemicalBook.

-

[3] Chemdor Chemicals. "4-Fluorobenzylamine Safety Data Sheet (SDS)". Chemdor.

-

[1] Fisher Scientific. "SAFETY DATA SHEET: 4-Fluorobenzylamine". Fisher Scientific.

-

[4] TCI Chemicals. "SAFETY DATA SHEET: 4-Fluorobenzylamine". TCI Europe N.V.

-

[7] MDPI. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists". Molecules.

-

[5] ResearchGate. "Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines...". Analytical Chemistry.

-

[6] Semantic Scholar. "High-Coverage Profiling of Hydroxyl and Amino Compounds in Sauce-Flavor Baijiu". Metabolites.

-

[8] NIH PMC. "Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers". Molecules.

Sources

- 1. fishersci.fr [fishersci.fr]

- 2. 4-Fluorobenzylamine - Safety Data Sheet [chemicalbook.com]

- 3. chemdor.com [chemdor.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for 4-Fluorobenzylamine-13C6: A Technical Guide to Isotopic Labeling

Abstract

The synthesis of highly pure, isotopically labeled building blocks is a cornerstone of modern quantitative proteomics, pharmacokinetic profiling, and advanced NMR studies. 4-Fluorobenzylamine-13C6 serves as a critical internal standard and pharmaceutical intermediate, offering a robust +6 Da mass shift that eliminates isotopic overlap with natural biological matrices. This whitepaper details the retrosynthetic logic, mechanistic causality, and step-by-step self-validating experimental protocols required to synthesize 4-Fluorobenzylamine-13C6 from commercially available Fluorobenzene-13C6, ensuring maximum atom economy and isotopic integrity.

Introduction & Isotopic Significance

In drug development, stable isotope labeling by amino acids in cell culture (SILAC) and LC-MS/MS bioanalysis require internal standards with identical physicochemical properties to the target analyte but distinct molecular weights. 4-Fluorobenzylamine-13C6 (CAS 1189661-31-1)[1] fulfills this role perfectly. The uniform 13C6 labeling of the phenyl ring provides a +6 Da mass shift, while the fluorine atom acts as a metabolic soft-spot blocker and provides a highly sensitive handle for 19F-NMR tracking. Because the labeled carbon core is exceptionally expensive, synthesis pathways must prioritize high-yielding, mild conditions that prevent isotopic dilution or molecular fragmentation.

Retrosynthetic Analysis & Strategic Planning

The synthesis of 13C6-labeled compounds demands strategic planning to maximize the recovery of the labeled core. Commercially available Fluorobenzene-13C6 (CAS 1028184-48-6)[2][3] is the most atom-economical starting material.

From this starting point, two primary retrosynthetic disconnections can be made:

-

Route A (Cyanation-Reduction): Disconnection of the amine to a nitrile, which is derived from a brominated intermediate.

-

Route B (Formylation-Amination): Disconnection of the amine to an aldehyde via reductive amination, derived directly from formylation.

Retrosynthetic pathways for 4-Fluorobenzylamine-13C6 from Fluorobenzene-13C6.

Mechanistic Insights & Pathway Selection

Route A: Bromination, Cyanation, and Hydride Reduction (Recommended)

This is the most reliable pathway.

-

Electrophilic Aromatic Bromination: Fluorobenzene-13C6 is brominated to yield 1-Bromo-4-fluorobenzene-13C6. The strong ortho/para-directing effect of the fluorine atom, combined with steric hindrance at the ortho position, ensures excellent para selectivity.

-

Palladium-Catalyzed Cyanation: We select Pd-catalysis over the classical Rosenmund-von Braun reaction (CuCN). The latter requires harsh temperatures (>150°C) that risk volatilizing the expensive labeled precursor. Pd-catalysis with Zn(CN)2 proceeds smoothly at 120°C.

-

Nitrile Reduction: Lithium aluminum hydride (LiAlH4) provides a rapid, clean reduction directly to the primary amine. Catalytic hydrogenation (H2, Pd/C) is avoided here, as it often yields secondary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine.

Route B: Direct Formylation and Reductive Amination

While direct Rieche formylation (using Cl2CHOMe/TiCl4) to 4-fluorobenzaldehyde-13C6 is shorter, the subsequent reductive amination with ammonia often suffers from over-alkylation, reducing the yield of the primary amine. Thus, Route A is preferred for isotopic synthesis.

Detailed Experimental Protocols (Route A Workflow)

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each step before proceeding.

Step-by-step experimental workflow for the cyanation-reduction pathway.

Step 1: Synthesis of 1-Bromo-4-fluorobenzene-13C6

-

Procedure: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Fluorobenzene-13C6 (10.0 g, 98.0 mmol)[3] and anhydrous FeBr3 (0.5 g, 1.7 mmol). Cool the mixture to 0°C. Add elemental bromine (16.4 g, 102.9 mmol) dropwise over 1 hour. Allow the reaction to warm to 25°C and stir for 4 hours.

-

Causality & Validation: The slow addition of Br2 at 0°C strictly controls the electrophilic substitution rate, preventing di-bromination. The reaction is self-validating: the cessation of HBr gas evolution indicates completion. Quench with saturated Na2SO3 to neutralize unreacted Br2. Extract with dichloromethane (DCM). The product is verified by a +6 Da mass shift (M+6 = 180.95) in GC-MS.

Step 2: Synthesis of 4-Fluorobenzonitrile-13C6

-

Procedure: In a Schlenk flask under argon, dissolve 1-Bromo-4-fluorobenzene-13C6 (15.0 g, 82.9 mmol) in anhydrous DMF (75 mL). Add Zn(CN)2 (5.3 g, 45.6 mmol) and Pd(PPh3)4 (4.8 g, 4.1 mmol). Heat the mixture to 120°C for 12 hours.

-

Causality & Validation: Zn(CN)2 is utilized because it provides two equivalents of cyanide per mole, maximizing atom economy. An argon atmosphere is critical to prevent the oxidative deactivation of the Pd(0) catalyst. Completion is validated by TLC (Hexane/EtOAc 9:1) showing the disappearance of the bromide. Workup involves dilution with water and extraction with EtOAc.

Step 3: Synthesis of 4-Fluorobenzylamine-13C6

-

Procedure: Suspend LiAlH4 (3.8 g, 100 mmol) in anhydrous THF (100 mL) at 0°C under argon. A solution of 4-Fluorobenzonitrile-13C6 (10.0 g, 78.7 mmol) in THF (50 mL) is added dropwise over 45 minutes. Stir for 6 hours, allowing the mixture to reach room temperature.

-

Causality & Validation: LiAlH4 delivers a massive hydride excess, ensuring complete reduction to the primary amine without imine condensation. The reaction is quenched using the highly reliable Fieser method (3.8 mL H2O, 3.8 mL 15% NaOH, 11.4 mL H2O). This specific stoichiometric quenching precipitates aluminum salts as a granular white solid, preventing the notorious emulsion formations associated with standard aqueous workups.

-

Purification: The filtrate is concentrated, and the residue undergoes an acid-base extraction (dissolved in 1M HCl, washed with ether to remove non-basic impurities, basified to pH 12 with NaOH, and extracted with DCM). Final purification by vacuum distillation yields the pure 4-Fluorobenzylamine-13C6[1][4].

Quantitative Data & Yield Analysis

The table below summarizes the efficiency metrics of the two proposed pathways, highlighting why Route A is the industry standard for isotopic labeling of this moiety.

| Parameter | Route A (Cyanation-Reduction) | Route B (Formylation-Amination) |

| Overall Yield | 65 - 72% | 45 - 55% |

| Primary Amine Selectivity | >98% | ~80% (Secondary amine byproducts) |

| Scalability | High (Validated up to 100g scale) | Moderate (Exothermic limitations) |

| Isotopic Integrity | >99 atom % 13C | >99 atom % 13C |

| Purification Complexity | Low (Acid-Base Extraction sufficient) | High (Requires column chromatography) |

Conclusion

For the synthesis of 4-Fluorobenzylamine-13C6, the cyanation-reduction pathway (Route A) provides the highest reliability, primary amine selectivity, and overall yield. By leveraging palladium-catalyzed cyanation and controlled hydride reduction with a Fieser workup, researchers can maximize the recovery of the expensive 13C6-labeled phenyl core. The resulting high-purity product is a structurally validated, essential reagent for advanced proteomic, pharmaceutical, and metabolic tracing applications.

References

- 4-Fluorobenzylamine-13C6 | SCBT - Santa Cruz Biotechnology, scbt.com,

- CAS No : 1189661-31-1| Chemical Name : 4-Fluorobenzylamine-13C6 | Pharmaffiliates, pharmaffili

- 1-Bromo-4-fluorobenzene-13C6 13C 99atom , 98 CP 1313734-60-9 - Sigma-Aldrich, sigmaaldrich.com,

- Fluorobenzene_13C6 | C6H5F | CID 76973692 - PubChem - NIH, nih.gov,

- Fluorobenzene (¹³C₆, 99%)

Sources

The Role of 4-Fluorobenzylamine-13C6 in Neurotransmitter Studies: A Technical Guide to Isotope Dilution and Mass Spectrometry Applications

Target Audience: Analytical Chemists, Neuroscientists, and Pharmacokinetic Researchers Document Type: Technical Whitepaper

Executive Summary

The precise quantification of polar neurotransmitters (e.g., GABA, Glutamate, trace amines) in complex biological matrices remains a formidable analytical challenge due to severe ion suppression and poor retention on standard reversed-phase liquid chromatography (RP-LC) columns. 4-Fluorobenzylamine-13C6 (4-FBA-13C6) has emerged as a dual-purpose solution: it acts as a highly efficient Stable Isotope-Labeled (SIL) derivatization reagent for mass spectrometry, and serves as a critical isotopic building block for tracing the pharmacokinetics of central nervous system (CNS) therapeutics. This whitepaper details the mechanistic advantages, self-validating protocols, and quantitative metrics of utilizing 4-FBA-13C6 in advanced neurochemical studies.

The Analytical Bottleneck & The Isotopic Solution

In liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), endogenous neurotransmitters often elute near the solvent front on C18 columns, exposing them to extreme matrix effects from salts and proteins[1](). While chemical derivatization improves retention, the choice of internal standard (IS) dictates quantitative reliability.

Historically, deuterium-labeled (d4 or d5) standards were used. However, deuterium alters the physicochemical properties of the molecule, leading to the chromatographic isotope effect —a phenomenon where the deuterated IS elutes slightly earlier than the protium analyte. This temporal shift means the analyte and IS experience different matrix suppression landscapes, destroying the causality of the internal standard correction.

4-Fluorobenzylamine-13C6 circumvents this entirely. Because the isotopic mass shift (+6.02 Da) is achieved via carbon-13 integration within the aromatic ring, the molecular volume and lipophilicity remain identical to the unlabeled compound. This guarantees perfect co-elution, ensuring the IS and analyte are ionized under identical matrix conditions. Furthermore, the fluorine atom provides a strong electronegative pull that stabilizes product ions during collision-induced dissociation (CID), yielding highly abundant fragments for Multiple Reaction Monitoring (MRM)[2]().

Table 1: Physicochemical & MS Properties of 4-FBA Variants

| Property | 4-Fluorobenzylamine (Light) | 4-Fluorobenzylamine-13C6 (Heavy) | Analytical Advantage |

| Molecular Formula | C7H8FN | 13C6CH8FN | +6 Da shift prevents isotopic cross-talk. |

| Exact Mass | 125.064 Da | 131.084 Da | High-resolution MS differentiation[3](). |

| Primary MS/MS Product Ion | m/z 109.1 ([C7H6F]+) | m/z 115.1 ([13C6CH6F]+) | Exceptional signal-to-noise ratio in ESI+. |

| LogP (Hydrophobicity) | 1.1 | 1.1 | Shifts polar analytes into the optimal C18 gradient window. |

Application I: Isotopic Derivatization for Absolute Quantification

To quantify carboxylic acid-containing neurotransmitters (like GABA and Glutamate), 4-FBA-13C6 is covalently attached to the analyte via EDC/NHS coupling.

Fig 1. LC-MS/MS workflow for absolute neurotransmitter quantification via 4-FBA-13C6 tagging.

Protocol: Self-Validating EDC/NHS Derivatization of CSF

Causality Focus: This protocol is designed to prevent the hydrolysis of reactive intermediates while ensuring absolute isotopic purity validation.

Step 1: Matrix Cleanup Mix 50 µL of cerebrospinal fluid (CSF) with 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 mins. Causality: Cold solvent precipitation removes large proteins that cause column clogging and ion suppression, while the low temperature arrests the enzymatic degradation of labile neurotransmitters.

Step 2: Carboxyl Activation Transfer 100 µL of supernatant to a vial. Add 20 µL of 100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 20 µL of 100 mM NHS (N-hydroxysuccinimide) buffered in MES (pH 5.5). Incubate for 15 mins at room temperature. Causality: EDC activates the carboxyl group to form an unstable O-acylisourea. NHS immediately traps this to form a stable, amine-reactive NHS-ester, preventing hydrolysis back to the free acid.

Step 3: Isotopic Tagging Add 20 µL of 50 mM 4-FBA-13C6 (dissolved in borate buffer, pH 8.5) and incubate for 30 mins at 40°C. Quench with 10 µL of 5% formic acid. Causality: The pH shift to 8.5 deprotonates the primary amine of 4-FBA-13C6, making it a potent nucleophile that attacks the NHS-ester, forming a stable amide bond.

Step 4: Self-Validation (Cross-Talk Assessment) Critical Step: Before running samples, inject a blank matrix spiked only with the heavy 13C6-derivatized standard. If the light MRM channel exhibits a signal >0.5% of the heavy channel, isotopic impurity is present, and the calibration curve must be mathematically corrected.

Table 2: Multiplexed MRM Quantitative Data for Derivatized Neurotransmitters

| Analyte | Light Precursor [M+H]+ | Heavy Precursor (13C6) | Quantifier Ion (Light / Heavy) | LOD (fmol on-column) |

| GABA | 211.2 | 217.2 | 109.1 / 115.1 | 0.5 |

| Glutamate | 255.2 | 261.2 | 109.1 / 115.1 | 0.8 |

| Glycine | 183.1 | 189.1 | 109.1 / 115.1 | 1.2 |

Application II: Pharmacokinetic Tracing of CNS Therapeutics

Beyond derivatization, 4-Fluorobenzylamine is a foundational pharmacophore in several neuroactive drugs, including allosteric modulators of glutamate transporters[4]() and 5-HT2A inverse agonists like Pimavanserin[5]().

During drug development, tracking the blood-brain barrier (BBB) penetrance and receptor occupancy of these drugs requires highly sensitive isotopic tracers. By utilizing 4-FBA-13C6 as the starting material via Borch reductive amination[6](), researchers synthesize SIL-therapeutics (e.g., Pimavanserin-13C6). Because the 13C atoms are locked within the aromatic ring, they are immune to metabolic scrambling or CYP450-mediated cleavage, providing an absolute, non-radioactive tracer for in vivo microdialysis.

Fig 2. Pharmacodynamic tracing of 4-FBA-13C6 derived modulators at the 5-HT2A receptor.

Conclusion

The integration of 4-Fluorobenzylamine-13C6 into neuroanalytical workflows represents a paradigm shift in how we quantify the brain's chemical signaling. By eliminating the chromatographic isotope effects associated with deuterium and providing a highly stable, electronegative moiety for MS/MS fragmentation, 4-FBA-13C6 ensures that the data driving modern neuropharmacology is both highly sensitive and causally robust.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine.

- Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.

- ResearchGate (2025). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants.

- ACS Publications (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators.

- MDPI (2022). The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding.

- Google Patents (2008). WO2008141057A1 - Deuterated pimavanserin 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methyl-piperidin-4-yl)-urea.

Sources

- 1. researchgate.net [researchgate.net]

- 2. waters.com [waters.com]

- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2008141057A1 - Deuterated pimavanserin 1- (4-flu0r0benzyl) -3- (4-isobutoxybenzyl) -1- ( l-methyl-piperidin-4-yl) -urea - Google Patents [patents.google.com]

- 6. The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice | MDPI [mdpi.com]

Methodological & Application

Protocol for quantitative analysis with 4-Fluorobenzylamine-13C6

Application Note: High-Precision LC-MS/MS Quantitative Analysis Using 4-Fluorobenzylamine-13C6 as a Stable Isotope Internal Standard

Executive Overview

The accurate quantification of 4-fluorobenzylamine (4-FBA) is critical in both pharmaceutical impurity profiling[1] and pharmacokinetic metabolism studies[2]. As a highly polar, basic primary amine, 4-FBA presents unique chromatographic and mass spectrometric challenges, including susceptibility to matrix effects and ion suppression. This protocol details a robust, self-validating LC-MS/MS methodology utilizing 4-Fluorobenzylamine-13C6 as a stable isotope-labeled internal standard (SIL-IS) to achieve absolute quantitative accuracy in complex biological matrices.

Mechanistic Rationale: The 13C6 Advantage

While deuterium-labeled standards (e.g., p-Fluorobenzylamine-d4) are frequently employed in quantitative assays[3], they can exhibit slight chromatographic retention time shifts due to the "isotope effect." This phenomenon occurs because the weaker carbon-deuterium bond alters the molecule's interaction with the stationary phase, leading to differential matrix suppression between the analyte and the internal standard.

By utilizing 4-Fluorobenzylamine-13C6 (CAS: 1189661-31-1, Molecular Weight: 131.10)[4][5], the isotopic label is integrated directly into the aromatic carbon skeleton. This structural choice provides two critical analytical advantages:

-

Perfect Co-elution: The 13C6-labeled IS elutes at the exact millisecond as the unlabeled 4-FBA, ensuring both molecules experience identical ionization conditions in the ESI source, effectively canceling out matrix effects.

-

Zero Cross-Talk: The +6 Da mass shift provides absolute baseline resolution in the quadrupole, eliminating the risk of isotopic overlap from the natural 13C abundance of the target analyte.

Metabolic Context & Clinical Relevance

4-FBA is a primary degradation product and toxicological metabolite of several drug classes. For example, the analgesic flupirtine and its analogues undergo liver esterase-mediated cleavage under normoxic conditions to release 4-FBA, which is subsequently oxidized to 4-fluorohippuric acid[2]. Tracking this cleavage is essential for evaluating the hepatotoxicity profiles of novel drug candidates.

Esterase-mediated metabolic cleavage of flupirtine analogues to 4-fluorobenzylamine.

Self-Validating LC-MS/MS Protocol

A quantitative protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system. Every analytical batch must contain specific control samples to proactively rule out false positives, carryover, and isotopic interference.

Materials and Reagents

-

Analyte: 4-Fluorobenzylamine (Reference Standard)

-

Internal Standard: 4-Fluorobenzylamine-13C6[4]

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.

Sample Preparation Workflow

To disrupt protein-analyte binding and ensure quantitative recovery, cold organic precipitation is utilized.

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Methodology:

-

Aliquot: Transfer 50 µL of plasma (or in vitro microsomal assay matrix) into a 1.5 mL low-bind Eppendorf tube.

-

IS Spiking: Add 10 µL of 4-Fluorobenzylamine-13C6 working solution (10 ng/mL in 50% ACN). Causality: Spiking before extraction ensures the IS accounts for any volumetric losses or degradation during the precipitation step.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Causality: Cold ACN instantly denatures matrix proteins. The acidic environment ensures the primary amine of 4-FBA remains fully protonated, preventing it from co-precipitating with acidic protein residues and maximizing recovery.

-

Agitation & Centrifugation: Vortex rigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing peak distortion (the "solvent effect") during injection.

Chromatographic and Mass Spectrometric Conditions

-

Column: Biphenyl phase (50 mm × 2.1 mm, 1.7 µm). Causality: A biphenyl stationary phase is highly recommended over standard C18 to enhance the retention of the polar aromatic amine via pi-pi interactions.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Quantitative Data & Validation Parameters

Table 1: Optimized MRM Transitions and Collision Parameters

| Compound | Precursor Ion[M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) |

|---|---|---|---|---|---|

| 4-Fluorobenzylamine | 126.1 | 109.1* | 50 | 40 | 15 |

| 4-Fluorobenzylamine-13C6 | 132.1 | 115.1* | 50 | 40 | 15 |

*The product ion corresponds to the loss of ammonia (-17 Da), a highly characteristic and stable fragmentation pathway for primary benzylamines in collision-induced dissociation (CID).

Table 2: Self-Validating System Acceptance Criteria

| Validation Sample | Composition | Purpose & Causality | Acceptance Criteria |

|---|---|---|---|

| Double Blank | Matrix only (No IS, No Analyte) | Checks for endogenous matrix interference and autosampler carryover. | Analyte & IS signals < 20% of LLOQ. |

| Zero Standard | Matrix + IS only | Verifies the isotopic purity of the 13C6 standard. Unlabeled impurities in the IS will cause false positives. | Analyte signal < 20% of LLOQ. |

| LLOQ QC | Matrix + IS + Analyte (at LLOQ) | Confirms the lower limit of reliable quantification. | Accuracy within ±20%; Signal-to-Noise > 10. |

| High QC | Matrix + IS + Analyte (80% ULOQ) | Validates detector linearity and prevents saturation masking at high concentrations. | Accuracy within ±15%; Precision (CV) < 15%. |

References

-

[3] p-Fluorobenzylamine-d4 (4-Fluorobenzylamine-d4) | Stable Isotope. MedChemExpress. Available at:

-

[4] Miscellaneous-impurities | Pharmaffiliates. Pharmaffiliates. Available at:

-

[5] 4-Fluorobenzylamine-13C6 | SCBT - Santa Cruz Biotechnology. SCBT. Available at:

-

[1] Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. PubMed. Available at:

-

[2] Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. ResearchGate. Available at:

Sources

- 1. Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

Application Note: 4-Fluorobenzylamine-¹³C₆ for Stable Isotope-Coded Derivatization in LC-MS/MS Proteomics

Executive Summary & Mechanistic Rationale

In mass spectrometry-based proteomics and metabolomics, the detection of carboxylic acid-containing analytes (e.g., C-terminal peptides, acidic amino acids, and free fatty acids) is fundamentally hindered by their poor proton affinity and low ionization efficiency in positive electrospray ionization (ESI+) mode.

To overcome this limitation, Stable Isotope-Coded Derivatization (ICD) utilizing 4-Fluorobenzylamine (4-FBA) and its heavy isotopologue, 4-Fluorobenzylamine-¹³C₆, provides a robust chemical tagging strategy . This methodology transforms analytically challenging acidic groups into highly responsive MS targets through three mechanistic advantages:

-

Ionization and Chromatographic Enhancement : The primary amine of 4-FBA acts as a nucleophile, reacting with carboxyl groups to form a stable amide bond. The highly electronegative fluorine atom and the aromatic ring drastically increase the hydrophobicity of the analyte. This shifts the elution time on reversed-phase C18 columns away from the hydrophilic solvent front, effectively bypassing the zone of highest ion suppression caused by endogenous salts .

-

Isotopic Fidelity (¹³C vs. ²H) : A critical advantage of using the ¹³C₆ variant over deuterium-labeled reagents is the elimination of the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their unlabeled counterparts due to weaker dispersive interactions with the stationary phase. The ¹³C₆ label ensures perfect co-elution of the Light and Heavy pairs, enabling accurate integration of MS1 peaks for relative quantification.

-

Diagnostic Fragmentation : During Collision-Induced Dissociation (CID), the 4-FBA derivative yields a highly stable fluorobenzyl cation. This serves as a diagnostic reporter ion, which can be utilized in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays for high-throughput screening .

Figure 1: Stable Isotope-Coded Derivatization (ICD) workflow using 4-FBA for relative quantification.

Experimental Protocol: Carboxylic Acid Derivatization

This protocol details the EDC/NHS-mediated coupling of 4-FBA to carboxylic acids. The procedure relies on precise pH control to manage the reactivity of the intermediate states.

Materials Required

-

Derivatization Reagents : 4-Fluorobenzylamine (Light) and 4-Fluorobenzylamine-¹³C₆ (Heavy)

-

Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)

-

Activation Buffer : 50 mM MES buffer (pH 5.5)

-

Reaction Buffer : 100 mM Phosphate buffer (pH 7.5)

-

Quenching Agent : 1 M Hydroxylamine

Step-by-Step Methodology

-

Sample Preparation : Dissolve the lyophilized peptide or metabolite mixture in 50 µL of Activation Buffer (pH 5.5).

-

Causality: A slightly acidic pH is required for optimal EDC activation. It protonates the carbodiimide, making the central carbon highly susceptible to nucleophilic attack by the target carboxylate.

-

-

Activation : Add 10 µL of freshly prepared EDC (100 mM) and 10 µL of NHS (100 mM). Incubate at room temperature for 30 minutes in the dark.

-

Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly converts this into a semi-stable NHS-ester, preventing rapid hydrolysis and unwanted side reactions (such as N-acylurea formation) before the amine is introduced.

-

-

Amidation (Isotopic Labeling) : Adjust the pH to 7.5 using the Reaction Buffer. Split the sample if performing relative quantification. To Sample A, add 20 µL of 4-FBA-¹²C₆ (200 mM). To Sample B, add 20 µL of 4-FBA-¹³C₆ (200 mM). Incubate for 2 hours at 37°C.

-

Causality: The pH shift to 7.5 deprotonates the primary amine of 4-FBA (pKa ~9.0), increasing its nucleophilicity for efficient attack on the NHS-ester to form the final amide bond.

-

-

Quenching : Add 5 µL of 1 M Hydroxylamine and incubate for 15 minutes to quench unreacted NHS-esters, preventing cross-reactivity during sample pooling.

-

Pooling and Cleanup : Mix the Light and Heavy labeled samples in a 1:1 volumetric ratio. Desalt the pooled mixture using C18 Spin Columns (e.g., ZipTip) to remove excess reagents, EDC byproducts (urea), and buffer salts prior to LC-MS/MS analysis.

Self-Validating System Checkpoint

Before processing precious biological samples, validate the reagent integrity. Derivatize a synthetic standard (e.g., Glu-1-Fibrinopeptide B) and analyze the product via direct infusion ESI-MS. A successful reaction is confirmed by the complete disappearance of the native peptide precursor and the emergence of the exact mass shifts (+107.05 Da for Light; +113.07 Da for Heavy). If the native peptide persists, the EDC/NHS reagents have likely hydrolyzed due to ambient moisture and must be prepared fresh.

Data Interpretation & MS/MS Fragmentation

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the amide bond formed by the 4-FBA derivative undergoes specific cleavage. The most prominent feature is the generation of a highly stable fluorobenzyl cation . Because the ¹³C₆ label is located directly on the aromatic ring of the heavy reagent, the mass of this reporter ion shifts accordingly, providing a clean, low-mass diagnostic signal for targeted proteomics.

Figure 2: Chemical derivatization of carboxylic acids and subsequent MS/MS fragmentation pathway.

Quantitative Data Summary

The table below summarizes the exact monoisotopic masses, expected mass shifts upon derivatization (accounting for the loss of H₂O during amidation), and the specific reporter ions generated during MS/MS fragmentation.

| Reagent | Isotope Type | Molecular Formula | Monoisotopic Mass | Mass Shift (Δm) | Reporter Ion (m/z) |

| 4-FBA-¹²C₆ | Light | C₇H₈FN | 125.0641 Da | +107.0535 Da | 109.04 |

| 4-FBA-¹³C₆ | Heavy | ¹³C₆CH₈FN | 131.0843 Da | +113.0737 Da | 115.06 |

Note: The mass difference between a Light-labeled and Heavy-labeled analyte is exactly +6.0202 Da per derivatized carboxylic acid group.

References

-

He, Y.-L., Luo, Y.-B., Chen, H., & Hu, Q.-Y. (2017). "Stable isotope coded derivatization (ICD) combining with liquid chromatography–tandem mass spectrometry." Chinese Journal of Analytical Chemistry. Source: ResearchGate. URL:[Link]

-

Santa, T. (2010). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 25(1), 139-145. Source: Science.gov. URL: [Link]

-

Keceli, G., et al. (2022). "Modifications of the Triaminoaryl Metabophore Aimed at Avoiding Quinone Diimine Formation: Proteomics and Mass Spectrometry Methodology." ACS Omega. Source: ACS Publications. URL: [Link]

The Strategic Utility of 4-Fluorobenzylamine-¹³C₆ in the Synthesis of Isotopically Labeled Compounds: Applications and Protocols

Abstract

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within drug discovery and development. They provide a means to trace, quantify, and characterize metabolic pathways, reaction mechanisms, and ligand-receptor interactions with high precision. This application note presents a detailed technical guide on the use of 4-Fluorobenzylamine-¹³C₆ as a versatile building block for the synthesis of complex labeled molecules. We will explore its applications, provide field-proven, step-by-step protocols for key chemical transformations, and discuss the analytical methods for the characterization of the resulting labeled products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their work.

Introduction: The Power of the Isotopic Label

In the intricate landscape of drug metabolism and pharmacokinetic (DMPK) studies, understanding the fate of a drug candidate is paramount. Stable isotope labeling, particularly with ¹³C, offers a non-radioactive method to "tag" a molecule, allowing for its unambiguous detection and quantification in complex biological matrices.[] The ¹³C₆-labeled benzene ring in 4-Fluorobenzylamine-¹³C₆ provides a stable, heavy signature that can be readily identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This building block is particularly valuable due to the prevalence of the benzylamine and fluorobenzyl moieties in a wide range of biologically active compounds.[3] The fluorine atom can also serve as a useful probe for ¹⁹F NMR studies and can influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity.

The use of ¹³C₆-labeled compounds as internal standards in quantitative mass spectrometry is a well-established technique to improve the accuracy and precision of analytical measurements.[4][5] These standards co-elute with the unlabeled analyte and experience similar matrix effects, allowing for reliable quantification.[6]

Physicochemical Properties and Supplier Information

A thorough understanding of the starting material's properties is critical for successful synthesis.

| Property | Value | Source |

| Chemical Name | 4-Fluorobenzylamine-¹³C₆ | [7] |

| Synonyms | 4-Fluorobenzenemethanamine-¹³C₆, (4-Fluorophenyl)methanamine-¹³C₆ | [7] |

| CAS Number | 1189661-31-1 | [7] |

| Molecular Formula | ¹³C₆C₁H₈FN | [8] |

| Molecular Weight | 131.10 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~183 °C (unlabeled) | [9] |

| Density | ~1.095 g/mL at 25 °C (unlabeled) | [9] |

| Solubility | Soluble in water and common organic solvents | [9] |

| Storage | 2-8°C Refrigerator | [7] |

Table 1: Physicochemical Properties of 4-Fluorobenzylamine-¹³C₆

Several commercial suppliers offer 4-Fluorobenzylamine-¹³C₆. Researchers should always request a certificate of analysis to verify the isotopic and chemical purity.

| Supplier | Purity Specification |

| Pharmaffiliates | Inquire for details |

| Santa Cruz Biotechnology | For research use only, refer to CoA |

| Manchester Organics | ≥ 96% |

| ChemicalBook (various) | Purity and packaging vary by supplier |

Table 2: Commercial Suppliers of 4-Fluorobenzylamine-¹³C₆

Core Synthetic Applications and Protocols

4-Fluorobenzylamine-¹³C₆, as a primary amine, is a versatile building block for a variety of chemical transformations. The most common and impactful applications involve the formation of amide bonds and the construction of secondary and tertiary amines through reductive amination and N-alkylation.

Amide Bond Formation: Crafting Labeled Amides

Amide bonds are a cornerstone of medicinal chemistry. The coupling of 4-Fluorobenzylamine-¹³C₆ with carboxylic acids provides a direct route to a vast array of labeled amides, including drug candidates and their metabolites.

Causality of Experimental Choices: The selection of a coupling reagent is critical and depends on the steric and electronic properties of the carboxylic acid. For simple, unhindered acids, carbodiimide reagents like EDC in the presence of an additive like HOBt are often sufficient.[10] For more challenging couplings, such as those involving sterically hindered acids or electron-deficient anilines, more potent uronium-based reagents like HATU are employed to achieve high yields and minimize side reactions.[11] The base, typically a non-nucleophilic amine like DIPEA, is crucial for neutralizing the acid formed during the reaction and facilitating the coupling process.

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is suitable for routine amide bond formation with a variety of carboxylic acids.[10]

Materials:

-

4-Fluorobenzylamine-¹³C₆ (1.0 eq)

-

Carboxylic acid (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M HCl (aq), saturated NaHCO₃ (aq), brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Add 4-Fluorobenzylamine-¹³C₆ (1.0 eq) to the solution, followed by DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ¹³C₆-labeled amide.

Reductive Amination: Accessing Labeled Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the synthesis of amines.[12] The reaction of 4-Fluorobenzylamine-¹³C₆ with an aldehyde or ketone in the presence of a reducing agent provides access to a wide range of ¹³C₆-labeled secondary amines.

Causality of Experimental Choices: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation as it does not readily reduce the starting carbonyl compound.[13] The reaction proceeds through the in situ formation of an iminium ion, which is then reduced by STAB. Acetic acid is often used as a catalyst to facilitate imine formation.

Sources

- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. organicreactions.org [organicreactions.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Advanced Isotope Dilution Mass Spectrometry (IDMS) using 4-Fluorobenzylamine-¹³C₆

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Metabolomics, Pharmacokinetics, and Biomarker Quantification

Introduction to Isotope-Coded Derivatization

The accurate quantification of low-molecular-weight carboxylic acids—such as short-chain fatty acids (SCFAs), bile acids, and acidic drug metabolites—presents a significant analytical challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These molecules often exhibit poor ionization efficiency in electrospray ionization (ESI) and inadequate retention on reversed-phase liquid chromatography (RPLC) columns.

To overcome these limitations, chemical derivatization using 4-Fluorobenzylamine (4-FBA) has emerged as a highly effective strategy. To elevate this approach to the gold standard of absolute quantification, Isotope Dilution Mass Spectrometry (IDMS) is employed using its stable isotope-labeled counterpart, 4-Fluorobenzylamine-¹³C₆ (4-FBA-¹³C₆) , which is commercially available for advanced mass spectrometry research[1][2]. This technique, known as Stable Isotope-Coded Derivatization (ICD), allows researchers to generate perfect internal standards for any carboxylic acid, effectively neutralizing matrix effects and ion suppression[3][4].

Mechanistic Insights: The Causality Behind the Chemistry

A robust analytical method is built on deliberate chemical choices. The use of 4-FBA and its ¹³C₆ isotopologue is driven by three fundamental mechanistic advantages:

-

Enhanced ESI Efficiency and RPLC Retention: The derivatization of a carboxylic acid with 4-FBA via carbodiimide coupling (EDC/NHS) converts the acidic moiety into an amide. The introduced fluorophenyl group significantly increases the molecule's hydrophobicity, shifting its elution to a higher organic mobile phase composition where droplet desolvation in the ESI source is highly efficient. Furthermore, the amide nitrogen acts as a protonatable site, drastically increasing [M+H]⁺ signal intensity in positive-ion mode[5].

-

Elimination of Isotopic Overlap: The ¹³C₆ label on the aromatic ring provides a precise mass shift of +6.0201 Da. A mass difference of at least 3 to 4 Da is analytically required to prevent the natural ¹³C isotopic envelope of the unlabeled analyte from contributing to the internal standard's signal, ensuring a wide dynamic range and accurate lower limits of quantification (LLOQ)[6].

-

Avoidance of the Deuterium Isotope Effect: Unlike deuterium (²H) labels, which can alter the polarizability of a molecule and cause slight chromatographic retention time shifts (resulting in the internal standard and analyte eluting at different times and experiencing different matrix suppression), ¹³C₆-labeled derivatives perfectly co-elute with their ¹²C counterparts. This guarantees that both species experience identical ionization conditions[6].

Workflow Visualization

The following diagram illustrates the parallel derivatization workflow that defines the ICD-IDMS methodology.

Workflow of Isotope-Coded Derivatization using 4-FBA and 4-FBA-¹³C₆ for LC-MS/MS.

Experimental Protocol: Self-Validating IDMS System

To ensure strict scientific integrity, this protocol is designed as a self-validating system. It incorporates mandatory Quality Control (QC) steps, matrix-matched calibration, and blank assessments to guarantee data trustworthiness.

Reagents and Materials Preparation

-

Coupling Reagents: Prepare fresh solutions of EDC·HCl (200 mM) and NHS (200 mM) in LC-MS grade water.

-

Derivatization Reagents: Prepare 4-FBA (Unlabeled) at 100 mM in acetonitrile. Prepare 4-FBA-¹³C₆ at 100 mM in acetonitrile.

-

Quenching Solution: 5% Formic acid in water.

Generation of the Stable Isotope-Labeled Internal Standard (SIL-IS) Pool

This step creates the universal internal standard mixture used for all subsequent sample analyses.

-

Aliquot 50 µL of a master reference standard mix (containing all target carboxylic acids at high concentrations) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of EDC solution and 20 µL of NHS solution. Vortex briefly.

-

Add 50 µL of the 4-FBA-¹³C₆ reagent.

-

Incubate the mixture at 40°C for 60 minutes in a thermoshaker (800 rpm).

-

Quench the reaction by adding 10 µL of the quenching solution. Dilute this SIL-IS pool 1:100 in 50% acetonitrile for routine spiking.

Biological Sample Derivatization

-

Extraction: To 50 µL of biological matrix (e.g., plasma), add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 50 µL of the supernatant to a new tube.

-

Derivatization: Add 20 µL EDC, 20 µL NHS, and 50 µL of unlabeled 4-FBA .

-

Incubate at 40°C for 60 minutes.

-

Quench with 10 µL of quenching solution.

System Validation and LC-MS/MS Preparation

-

Mixing: Combine 50 µL of the ¹²C-derivatized sample with 10 µL of the diluted ¹³C₆-derivatized SIL-IS pool.

-

Self-Validation Array: Ensure your analytical batch includes:

-

Double Blank: Matrix extract + no 4-FBA + no SIL-IS (checks for system noise).

-

Single Blank: Matrix extract + unlabeled 4-FBA + no SIL-IS (checks for native isotopic interference).

-

Zero Sample: Matrix extract + no 4-FBA + SIL-IS (checks for SIL-IS purity and ¹²C trace contamination).

-

Calibration Curve: 8-point serial dilution of standards derivatized with unlabeled 4-FBA, spiked with SIL-IS.

-

-

Injection: Inject 2 µL onto an RPLC column (e.g., C18, 1.7 µm, 2.1 × 100 mm) coupled to a triple quadrupole mass spectrometer operating in positive ESI Multiple Reaction Monitoring (MRM) mode.

Data Presentation and Quantitative Metrics

The fragmentation of 4-FBA derivatives typically yields a highly abundant product ion corresponding to the fluorobenzyl cation. For the ¹²C-reagent, this is m/z 109.1; for the ¹³C₆-reagent, this is m/z 115.1.

Table 1: Example MRM Transitions for SCFA-4-FBA Derivatives

| Analyte | Precursor Ion (¹²C) [M+H]⁺ | Product Ion (¹²C) | Precursor Ion (¹³C₆) [M+H]⁺ | Product Ion (¹³C₆) | Collision Energy (eV) |

| Acetic Acid | 168.1 | 109.1 | 174.1 | 115.1 | 15 |

| Propionic Acid | 182.1 | 109.1 | 188.1 | 115.1 | 15 |

| Butyric Acid | 196.1 | 109.1 | 202.1 | 115.1 | 18 |

| Valeric Acid | 210.1 | 109.1 | 216.1 | 115.1 | 18 |

Table 2: Expected Method Validation Parameters (Self-Validating System)

| Validation Parameter | Acceptance Criteria | Typical Performance with 4-FBA-¹³C₆ IDMS |

| Linearity (R²) | ≥ 0.990 | > 0.998 (over 3-4 orders of magnitude) |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 2.5% – 6.8% |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 4.2% |

| Matrix Effect (IS-Normalized) | 85% – 115% | 98% – 102% (Perfect correction by ¹³C₆ IS) |

Conclusion

The application of 4-Fluorobenzylamine-¹³C₆ in Isotope Dilution Mass Spectrometry transforms the historically difficult quantification of carboxylic acids into a highly precise, robust, and reproducible workflow. By leveraging the principles of Isotope-Coded Derivatization, analytical scientists can bypass the need to purchase expensive, individually labeled standards for every single analyte in a targeted panel, instead utilizing a single, commercially available ¹³C₆-labeled reagent to generate a comprehensive suite of perfect internal standards.

References

-

Pharmaffiliates. "4-Fluorobenzylamine-13C6 Product Specification and Applications." Pharmaffiliates. Available at: [Link][7]

-

Science.gov / John Wiley & Sons. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Science.gov. Available at: [Link][3]

-

Semantic Scholar. "Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria." Semantic Scholar. Available at:[Link][6]

-

ResearchGate. "Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants... Isotope Coded Derivatization." ResearchGate. Available at: [Link][4]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. liquid chromatography-electrospray-tandem mass: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. ionization esi ms: Topics by Science.gov [science.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Mastering Precision: A Guide to the Handling and Preparation of 4-Fluorobenzylamine-¹³C₆ Stock Solutions

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of 4-Fluorobenzylamine-¹³C₆ stock solutions. As a stable isotope-labeled (SIL) internal standard, meticulous preparation of this reagent is paramount for ensuring the accuracy, precision, and reliability of quantitative analytical methods, particularly in mass spectrometry-based applications.

Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards

In modern analytical science, particularly in regulated bioanalysis and drug development, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis.[1] 4-Fluorobenzylamine-¹³C₆ serves as an ideal internal standard for the quantification of its unlabeled counterpart, 4-fluorobenzylamine, a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[2] The incorporation of six ¹³C atoms into the benzene ring provides a distinct mass shift, allowing for its differentiation from the native analyte by mass spectrometry, while maintaining nearly identical physicochemical properties. This ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3][4]

This application note will detail the necessary precautions, outline a step-by-step protocol for the preparation of a primary stock solution, and provide guidance on the preparation of working solutions and their proper storage to maintain long-term stability.

Compound Specifications and Properties

A thorough understanding of the compound's properties is fundamental to its correct handling and use.

| Property | Value | Source |

| Chemical Name | 4-Fluorobenzylamine-¹³C₆ | - |

| Molecular Formula | ¹³C₆H₈FN | [5] |

| Molecular Weight | 131.1 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~183 °C (unlabeled) | |

| Density | ~1.095 g/mL at 25 °C (unlabeled) | |

| Solubility | Soluble in water (unlabeled) | [6] |

Note: The physical properties listed are for the unlabeled 4-Fluorobenzylamine and are expected to be very similar for the ¹³C₆-labeled analogue.

Safety Precautions and Handling

As a benzylamine derivative, 4-Fluorobenzylamine-¹³C₆ requires careful handling to minimize exposure and ensure laboratory safety. The unlabeled form is classified as a corrosive substance that can cause severe skin burns and eye damage.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

-

Body Protection: A laboratory coat should be worn at all times.

Handling Procedures:

-

All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Keep the compound away from heat, sparks, and open flames.

Preparation of a Primary Stock Solution (1 mg/mL)

The following protocol describes the preparation of a 1 mg/mL primary stock solution of 4-Fluorobenzylamine-¹³C₆. This concentration is a common starting point for further dilutions.

Materials and Equipment

-

4-Fluorobenzylamine-¹³C₆ (as supplied)

-

High-purity solvent (e.g., Methanol, Acetonitrile, or DMSO, LC-MS grade)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)

-

Calibrated micropipettes

-

Amber glass vials with PTFE-lined screw caps

Recommended Solvent Selection

While unlabeled 4-fluorobenzylamine is soluble in water, for long-term stability of an analytical standard, a high-purity organic solvent is recommended.[6] Methanol or acetonitrile are excellent first choices due to their compatibility with reversed-phase liquid chromatography and their volatility, which is advantageous for sample preparation. Dimethyl sulfoxide (DMSO) is another option for compounds that are difficult to dissolve, but it is less volatile and can sometimes interfere with mass spectrometry analysis. For this application, LC-MS grade methanol is the recommended solvent.

Step-by-Step Protocol

-

Equilibration: Allow the vial containing 4-Fluorobenzylamine-¹³C₆ to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a precise amount of the compound (e.g., 1.0 mg) using a calibrated analytical balance. To minimize static effects, use an anti-static weighing dish or weigh by difference.

-

Dissolution: Quantitatively transfer the weighed compound to a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

-

Solvent Addition: Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol for a 1 mL flask) to dissolve the compound completely. Gently swirl the flask to ensure full dissolution.

-

Dilution to Volume: Once the solid is completely dissolved, add the solvent dropwise to the calibration mark of the volumetric flask. Use a pipette for the final addition to ensure accuracy.

-

Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the prepared stock solution to a pre-labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

Figure 1. Workflow for the preparation of a 1 mg/mL primary stock solution.

Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution. The concentration of the final working internal standard solution should be optimized based on the specific analytical method and the expected concentration range of the analyte in the samples.[8] A common starting concentration for an internal standard in a biological sample is in the low ng/mL to mid ng/mL range.[9]

Serial Dilution Protocol (Example)

This example describes the preparation of a 1 µg/mL working solution from a 1 mg/mL primary stock solution.

-

Intermediate Dilution: Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask. Dilute to the mark with the same solvent used for the primary stock solution. This results in a 10 µg/mL intermediate solution.

-

Final Working Solution: Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. Dilute to the mark with the appropriate solvent (often the mobile phase or a solvent compatible with the initial mobile phase conditions). This yields a 1 µg/mL working solution.

Note: Always use calibrated pipettes and high-purity solvents for all dilutions.

Storage and Stability

The long-term stability of stock and working solutions is crucial for maintaining the integrity of quantitative data over the course of a study.

-

Primary Stock Solution (1 mg/mL): Store at -20°C or lower in a tightly sealed amber glass vial to protect from light. Under these conditions, benzylamine solutions are generally stable, but periodic checks for degradation are recommended for long-term studies.[10][11]

-

Working Solutions: It is best practice to prepare fresh working solutions from the stock solution daily or weekly, depending on the stability of the compound at lower concentrations. Store working solutions at 2-8°C during use and for short-term storage.

Quality Control

To ensure the accuracy of the stock solution concentration, it is advisable to perform a quality control check.

-

Purity Verification: The purity of the neat material should be confirmed by reviewing the Certificate of Analysis provided by the supplier.

-

Concentration Verification: The concentration of the primary stock solution can be verified by preparing a second stock solution from a separate weighing and comparing the analytical response (e.g., peak area in an LC-MS analysis) of the two solutions. The responses should be within an acceptable tolerance (e.g., ±5%).

Conclusion

The proper handling and preparation of 4-Fluorobenzylamine-¹³C₆ stock solutions are fundamental to achieving reliable and reproducible quantitative results. By following the detailed protocols and safety guidelines outlined in this application note, researchers can ensure the integrity of their internal standard solutions, thereby enhancing the overall quality and confidence in their analytical data. Adherence to these principles of scientific integrity and best practices is essential for success in research and drug development.

References

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- Benchchem. (2025). Optimizing MC 1080-d4 Concentration for Internal Standard: A Technical Guide.

- CHEMDOR CHEMICALS. (2026, March 10). 4-Fluorobenzylamine Safety Data Sheet (SDS) | CAS: 140-75-0.

- Benchchem. (2025). Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluorobenzylamine.

- Chem-Impex. (n.d.). 4-Fluorobenzylamine.

- Semantic Scholar. (2019). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies.

- ACS Publications. (2017, March 2). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies | Industrial & Engineering Chemistry Research.

- PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

- Chiron. (n.d.). Why do toxicologists need an internal standard?

- Santa Cruz Biotechnology. (n.d.). 4-Fluorobenzylamine-¹³C₆.

- PMC. (n.d.). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate.

- Benchchem. (n.d.). A Technical Guide to the Solubility of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Organic Solvents.

- Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.

- Clearsynth. (n.d.). 4-Fluorobenzylamine | CAS No. 140-75-0.

- Pharmaffiliates. (n.d.). CAS No : 1189661-31-1| Chemical Name : 4-Fluorobenzylamine-¹³C₆.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine.

- SpectraBase. (n.d.). 4-Fluorobenzylamine N,N-bis-(3-bromobenzyl).

- Ottokemi. (n.d.). 4-Fluorobenzylamine, 97%, COA, Certificate of Analysis, 140-75-0, F 1573.

- ThermoFisher. (n.d.). 4-Fluorobenzylamine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals.

- PubChem. (n.d.). 4-Fluorobenzylamine.

- Manchester Organics. (n.d.). 4-Fluorobenzylamine | 140-75-0.

- Cambridge Isotope Laboratories. (n.d.). Using ¹³C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples.

- PMC. (n.d.). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nebiolab.com [nebiolab.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

Advanced Profiling of Proteolysis Targeting Chimeras (PROTACs): From Ternary Complex Kinetics to Endogenous Degradation Dynamics

An Application Note and Protocol Guide for Drug Development Professionals

Targeted Protein Degradation (TPD) represents a paradigm shift in the development of novel therapeutic agents. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block an active site, PROTACs utilize an event-driven mechanism[1]. By acting as heterobifunctional bridge molecules, PROTACs recruit an E3 ubiquitin ligase to a protein of interest (POI), inducing proximity that leads to polyubiquitination and subsequent destruction by the 26S proteasome[1].

Because PROTACs act catalytically, optimizing these agents requires a fundamental departure from standard affinity-based drug discovery. A successful PROTAC must not only bind its targets but also form a stable, cooperative ternary complex that persists long enough to transfer ubiquitin[2]. This guide details the critical biophysical and cellular workflows required to evaluate novel PROTACs, focusing on the causality behind experimental choices to ensure robust, self-validating data.

Fig 1. Event-driven pharmacology of PROTACs via ternary complex formation and proteasomal degradation.